molecular formula C15H14F4N2O B2725492 (2E)-2-({[2-fluoro-5-(trifluoromethyl)phenyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile CAS No. 1025276-83-8

(2E)-2-({[2-fluoro-5-(trifluoromethyl)phenyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B2725492
CAS No.: 1025276-83-8
M. Wt: 314.284
InChI Key: NUASTNQARIYVIP-CMDGGOBGSA-N
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Description

(2E)-2-({[2-fluoro-5-(trifluoromethyl)phenyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile is an organic compound characterized by its complex structure, which includes fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-({[2-fluoro-5-(trifluoromethyl)phenyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile typically involves multiple steps:

    Formation of the Aniline Derivative: The starting material, 2-fluoro-5-(trifluoromethyl)aniline, is prepared through the nitration of 2-fluoro-5-(trifluoromethyl)benzene followed by reduction.

    Condensation Reaction: The aniline derivative is then subjected to a condensation reaction with 4,4-dimethyl-3-oxopentanenitrile under basic conditions to form the desired product. Common bases used include sodium hydroxide or potassium carbonate.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles such as alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkoxides, amines, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine or trifluoromethyl groups.

Scientific Research Applications

Chemistry

    Catalysis: This compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s structure can be modified to create potential pharmaceutical agents with activity against specific biological targets.

    Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.

Industry

    Polymer Synthesis: The compound can be incorporated into polymer backbones to impart specific properties such as increased thermal stability or chemical resistance.

    Coatings and Adhesives: Its chemical properties make it suitable for use in high-performance coatings and adhesives.

Mechanism of Action

The mechanism by which (2E)-2-({[2-fluoro-5-(trifluoromethyl)phenyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and trifluoromethyl groups can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[[2-chloro-5-(trifluoromethyl)anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile
  • (2E)-2-[[2-bromo-5-(trifluoromethyl)anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile

Uniqueness

The presence of the fluorine atom in (2E)-2-({[2-fluoro-5-(trifluoromethyl)phenyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile distinguishes it from its chloro and bromo analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity, making it a unique and valuable compound for various applications.

Properties

IUPAC Name

(2E)-2-[[2-fluoro-5-(trifluoromethyl)anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F4N2O/c1-14(2,3)13(22)9(7-20)8-21-12-6-10(15(17,18)19)4-5-11(12)16/h4-6,8,21H,1-3H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUASTNQARIYVIP-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CNC1=C(C=CC(=C1)C(F)(F)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C/NC1=C(C=CC(=C1)C(F)(F)F)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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